Summary of Application: Trifluoromethylpyridines, which can be synthesized from benzoic acid derivatives, are key structural motifs in active agrochemical and pharmaceutical ingredients.
Methods of Application: The specific methods of synthesis and application can vary widely depending on the desired product. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity.
Results or Outcomes: Over 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names.
Summary of Application: A salt of a trifluorobenzoic acid derivative improves the solubility and permeability of naftopidil, a drug used in the treatment of benign prostatic hyperplasia.
Methods of Application: The salt is likely synthesized in a laboratory and then combined with naftopidil to improve its pharmacokinetic properties.
Results or Outcomes: The use of this salt has been shown to improve the effectiveness of naftopidil as a treatment for benign prostatic hyperplasia.
Summary of Application: The 2,4,6-Trifluorobenzoic acid, a similar compound, is an important raw material for preparing photosensitizers, medicines, and pesticides.
Results or Outcomes: The use of this compound can lead to the development of effective photosensitizers, medicines, and pesticides.
Summary of Application: 3,4,5-Trifluorobenzoic acid, another similar compound, finds its application as a transient directing group in transition metal catalysed C-H activation reactions.
Methods of Application: The compound assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle.
Results or Outcomes: This application has been used in the synthesis of conjugated dienes.
Summary of Application: 3,4,5-Trifluorobenzoic acid is also used as a synthetic building block for dibenzoate esters type anticancer drugs.
Results or Outcomes: The use of this compound can lead to the development of effective anticancer drugs.
3,5-Dibromo-2,4,6-trifluorobenzoic acid is a halogenated aromatic compound with the molecular formula C₇HBr₂F₃O₂ and a molecular weight of 333.89 g/mol. This compound features a benzene ring substituted with two bromine atoms at the 3 and 5 positions and three fluorine atoms at the 2, 4, and 6 positions, along with a carboxylic acid group. The presence of multiple halogen substituents significantly influences its chemical reactivity and properties, making it valuable in various synthetic applications .
These reactions highlight its utility as an intermediate in organic synthesis .
The biological activity of 3,5-dibromo-2,4,6-trifluorobenzoic acid is primarily explored in the context of enzyme inhibition. Similar compounds have shown potential for inhibiting d-amino acid oxidases, which are involved in various metabolic processes. The presence of electron-withdrawing fluorine groups enhances the acidity of the carboxylic acid moiety, potentially increasing its biological reactivity.
The synthesis of 3,5-dibromo-2,4,6-trifluorobenzoic acid typically involves:
3,5-Dibromo-2,4,6-trifluorobenzoic acid has several applications across different fields:
Studies involving 3,5-dibromo-2,4,6-trifluorobenzoic acid often focus on its interactions with biological molecules. For instance:
Such studies are crucial for understanding its mechanism of action and potential therapeutic benefits .
Several compounds share structural similarities with 3,5-dibromo-2,4,6-trifluorobenzoic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2,4,5-Trifluorobenzoic Acid | 104222-42-6 | High |
| 2,4,6-Trifluorobenzoic Acid | 1951439-80-7 | Moderate |
| 3-Bromo-2,4,5-Trifluorobenzoic Acid | 104222-42-6 | High |
| 4-Bromo-2,3-Difluorobenzoic Acid | 194804-91-6 | Moderate |
| 3-Bromo-2,5-Difluorobenzoic Acid | 1520538-81-1 | Moderate |
The uniqueness of 3,5-dibromo-2,4,6-trifluorobenzoic acid lies in its combination of both bromine and fluorine substituents on the benzene ring. This combination not only enhances its reactivity but also imparts distinct physical and chemical properties that differentiate it from other similar compounds. Its ability to participate in diverse reactions while maintaining stability makes it a versatile building block in organic synthesis .